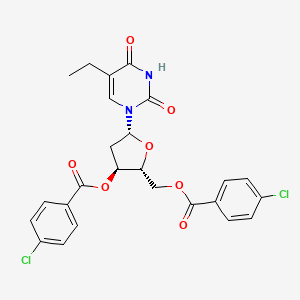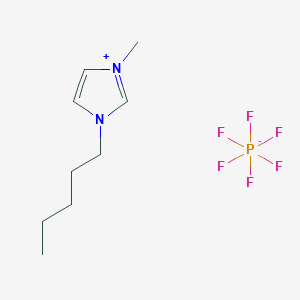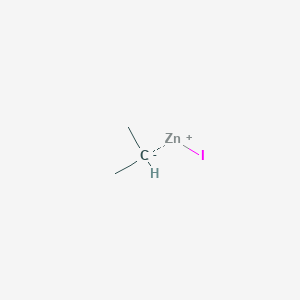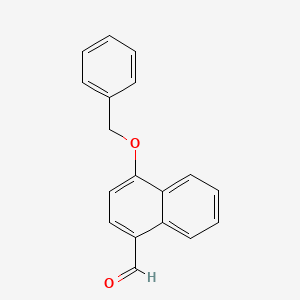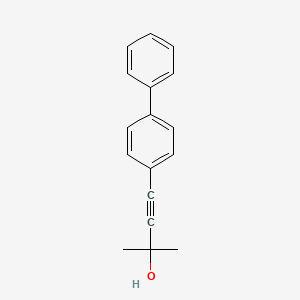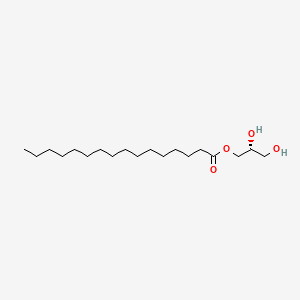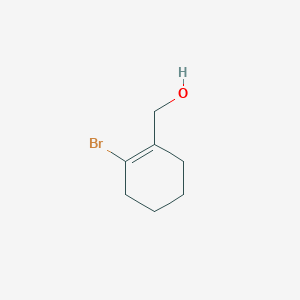
2-Bromo-1-cyclohexene-1-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-cyclohexene-1-methanol is an organic compound with the molecular formula C7H11BrO. It is a brominated derivative of cyclohexene, featuring a hydroxyl group attached to the cyclohexene ring. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Wirkmechanismus
Target of Action
2-Bromo-1-cyclohexene-1-methanol, also known as (2-bromocyclohexen-1-yl)methanol, is primarily used as a reagent in organic synthesis
Mode of Action
The compound is used in chemical reactions as a reagent. Its mode of action depends on the specific reaction it is used in. For example, it can participate in bromination reactions .
Biochemical Pathways
It can be used to synthesize other compounds that do interact with such pathways .
Pharmacokinetics
It is primarily used in laboratory settings for chemical reactions .
Result of Action
The result of the compound’s action is the formation of new chemical products. The specific products depend on the reaction conditions and the other reactants present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the addition of bromine to cyclohexene in the presence of a solvent like carbon tetrachloride, followed by the reaction with a hydroxylating agent . The reaction conditions typically require low temperatures to control the addition and prevent side reactions.
Industrial Production Methods
Industrial production of 2-Bromo-1-cyclohexene-1-methanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-cyclohexene-1-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Elimination: Strong bases like sodium ethoxide are used under controlled conditions.
Major Products
Substitution: Various substituted cyclohexene derivatives.
Oxidation: Cyclohexanone or cyclohexanal.
Elimination: Cyclohexene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-cyclohexene-1-methanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-cyclohexen-1-ol
- 3-Bromocyclohexene
- 1,2-Dibromocyclohexane
Uniqueness
2-Bromo-1-cyclohexene-1-methanol is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Eigenschaften
IUPAC Name |
(2-bromocyclohexen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-7-4-2-1-3-6(7)5-9/h9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUFZUNMLIZMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463680 |
Source


|
| Record name | 1-Cyclohexene-1-methanol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117360-45-9 |
Source


|
| Record name | 1-Cyclohexene-1-methanol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
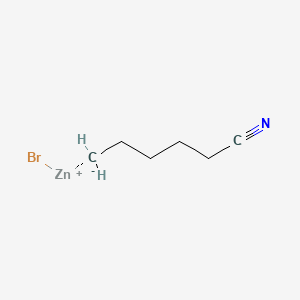
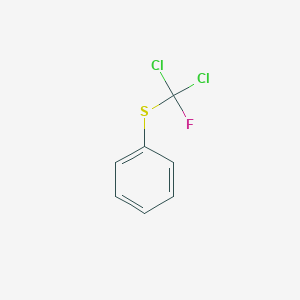

![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)

